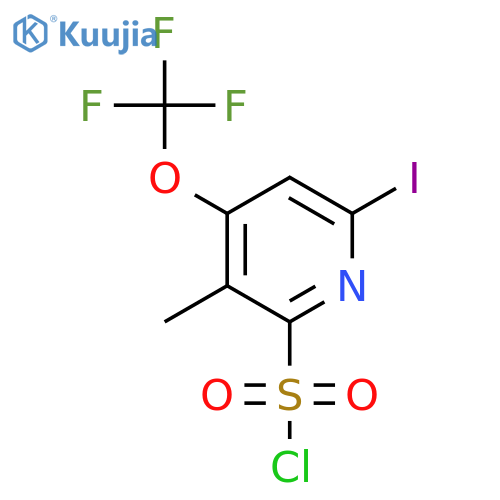Cas no 1804347-47-4 (6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

1804347-47-4 structure
商品名:6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride
CAS番号:1804347-47-4
MF:C7H4ClF3INO3S
メガワット:401.529242515564
CID:4836741
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride
-
- インチ: 1S/C7H4ClF3INO3S/c1-3-4(16-7(9,10)11)2-5(12)13-6(3)17(8,14)15/h2H,1H3
- InChIKey: FAHRFGWCYOXJAR-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C)C(=N1)S(=O)(=O)Cl)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 372
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 3.4
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089999-1g |
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
1804347-47-4 | 97% | 1g |
$1,549.60 | 2022-04-02 |
6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1804347-47-4 (6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
